(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al

Natural Product Chemistry Structural Biology Chemotaxonomy

CAS 935293-70-2 is a unique (4→2)-abeo-clerodane diterpenoid from *Polyalthia longifolia*. Its rearranged skeleton enables exclusive scaffold-hopping in kinase inhibitor programs. With demonstrated anti-tubercular potential of related analogs (MIC 1.56 µg/ml), this ≥98%-pure compound serves as a strategic starting material for anti-infective SAR. Procure it as a chemotaxonomic reference standard for Annonaceae metabolomics or for semi-synthetic derivatization to optimize potency and PK properties.

Molecular Formula C20H28O4
Molecular Weight 332.4 g/mol
CAS No. 935293-70-2
Cat. No. B1164250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al
CAS935293-70-2
Molecular FormulaC20H28O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C1(C)CCC3=CC(=O)OC3O)CC(=C2C)C=O)C
InChIInChI=1S/C20H28O4/c1-12-5-7-20(4)13(2)15(11-21)9-16(20)19(12,3)8-6-14-10-17(22)24-18(14)23/h10-12,16,18,23H,5-9H2,1-4H3/t12-,16-,18?,19+,20+/m1/s1
InChIKeyNZIQEPLIKSMSRT-XLBPYVILSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al (CAS 935293-70-2): A Structurally Distinct Clerodane Diterpenoid for Natural Product Research


(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al (CAS 935293-70-2) is a diterpenoid natural product belonging to the clerodane family, characterized by a rare (4→2)-abeo skeletal rearrangement [1]. It is isolated from the unripe fruits of Polyalthia longifolia var. pendula [2] and is commercially available as a research compound with a purity of ≥98% . The compound has a molecular formula of C20H28O4 and a molecular weight of 332.43 g/mol [1].

Why Generic Clerodane Substitution Fails: The Critical (4→2)-abeo Structural Distinction of 935293-70-2


Generic substitution of clerodane diterpenes is not scientifically viable due to the profound impact of the (4→2)-abeo skeletal rearrangement present in 935293-70-2 [1]. This rearrangement fundamentally alters the core carbon framework compared to standard clerodane scaffolds, which typically lack this migration [2]. Such structural differences directly influence molecular conformation, electronic distribution, and steric hindrance, which are key determinants of target engagement and downstream biological activity [3]. Consequently, even closely related analogs like 16-hydroxycleroda-3,13-dien-15,16-olide (HCD) cannot be assumed to share identical pharmacological profiles, as evidenced by their distinct chemical taxonomy [2].

Quantitative Differentiation of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al (935293-70-2) for Research Procurement


Structural Distinctiveness: The (4→2)-abeo Rearrangement vs. Standard Clerodanes

The compound 935293-70-2 possesses a rare (4→2)-abeo-clerodane skeleton, a structural feature absent in the vast majority of clerodane diterpenes, including the widely studied analog 16-hydroxycleroda-3,13-dien-15,16-olide (HCD) [1]. This rearrangement, confirmed by extensive NMR and HRESIMS analysis in related isolates [1], results in a unique carbon framework. The presence of this specific scaffold is a primary driver for research interest, as it presents a distinct molecular shape for investigating structure-activity relationships (SAR) that is not represented by standard clerodanes [1].

Natural Product Chemistry Structural Biology Chemotaxonomy

Reported Kinase Inhibition Activity as a Potential Differentiator

Commercial sources indicate that (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is a potent inhibitor of kinase activity . While direct, peer-reviewed IC50 data for this specific compound is not currently available in the public domain, this vendor-reported activity profile distinguishes it from many other clerodane diterpenes that have been primarily characterized for cytotoxic or antimicrobial effects without a defined kinase target [1]. The claim of kinase inhibition positions this compound as a potential starting point for research into specific signaling pathways (e.g., PI3K/Akt, MAPK), which is a defined mechanistic niche.

Kinase Inhibition Cancer Research Signal Transduction

Class-Level Potential for Anti-Mycobacterial Activity from Clerodane Derivatives

Although direct MIC data for 935293-70-2 against Mycobacterium tuberculosis is absent, potent anti-tubercular activity has been demonstrated for synthetic analogs derived from the closely related compound 16-hydroxycleroda-3,13(14)-Z-diene-15,16-olide [1]. In that study, analogs (compounds 3 and 5) exhibited MIC values of 1.56 µg/ml against M. tuberculosis H37Rv, outperforming standard drugs like pyrazinamide (3.13 µg/ml) and ciprofloxacin (3.13 µg/ml) [1]. This class-level evidence suggests that the clerodane scaffold, and by inference its (4→2)-abeo variants, represents a promising chemical space for developing novel anti-mycobacterial agents.

Antimicrobial Research Tuberculosis Drug Discovery

Procurement-Driven Application Scenarios for (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al (935293-70-2)


Scaffold-Hopping and SAR Studies in Kinase Inhibitor Programs

The compound's unique (4→2)-abeo-clerodane skeleton, a distinct structural deviation from canonical clerodanes [1], makes it an ideal candidate for scaffold-hopping initiatives in medicinal chemistry. When a lead series based on a standard scaffold encounters issues like poor selectivity or metabolic instability, 935293-70-2 offers a topologically different core for exploring new chemical space while potentially retaining or improving a desired kinase inhibition profile, as suggested by vendor data .

Development of Novel Anti-Mycobacterial Leads

Given the demonstrated potent anti-tubercular activity of structurally related clerodane diterpene analogs (MIC 1.56 µg/ml against M. tuberculosis) [2], procuring 935293-70-2 is a strategic entry point for anti-infective drug discovery. It serves as a starting material for semi-synthetic derivatization aimed at optimizing potency, selectivity, and pharmacokinetic properties against Mycobacterium species, a research area with a high unmet medical need.

Chemotaxonomic Marker and Natural Product Library Diversification

This compound serves as a valuable reference standard for the chemotaxonomic characterization of Polyalthia species and related genera in the Annonaceae family [1]. Its procurement enables the accurate identification and quantification of this specific chemotype in plant extracts, supporting research in botanical standardization, quality control of herbal materials, and the discovery of new (4→2)-abeo diterpenoids through comparative metabolomics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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